Duration of Testosterone Suppression in Castrated Rat Model: FE200486 (D-4Aph(Cbm)⁶-Containing) vs. Ganirelix, Abarelix, and Azaline B
In a castrated male rat model, the degarelix analog FE200486, which incorporates 4-((aminocarbonyl)amino)-D-phenylalanine at position 6, suppressed plasma testosterone for 57 days following a single subcutaneous dose of 2 mg/kg. By contrast, the clinically used GnRH antagonists ganirelix and abarelix suppressed testosterone for only 1 day, and azaline B (which carries a triazolyl-substituted Aph at position 6) provided 14 days of suppression under the same dosing conditions [1]. This represents a 57-fold increase in duration over ganirelix/abarelix and a 4-fold increase over azaline B, directly attributable to the urea/carbamoyl functionality at the D-Aph residue.
| Evidence Dimension | Duration of plasma testosterone suppression (days) |
|---|---|
| Target Compound Data | 57 days (FE200486, 2 mg/kg s.c.) |
| Comparator Or Baseline | Ganirelix: 1 day; Abarelix: 1 day; Azaline B: 14 days |
| Quantified Difference | 57-fold vs. ganirelix/abarelix; 4.1-fold vs. azaline B |
| Conditions | Castrated male rat assay; 2 mg/kg subcutaneous injection in 5% mannitol, 20 µL volume |
Why This Matters
For procurement of building blocks intended for long-acting peptide therapeutics, the in vivo duration of action data directly links the 4-((aminocarbonyl)amino)-D-phenylalanine residue to the clinical value proposition of once-monthly or once-quarterly dosing, a parameter that cannot be achieved with building blocks used in ganirelix or abarelix.
- [1] Jiang, G.; Stalewski, J.; Galyean, R.; Dykert, J.; Schteingart, C.; Broqua, P.; Aebi, A.; Aubert, M.L.; Semple, G.; Robson, P.; et al. GnRH Antagonists: A New Generation of Long Acting Analogues Incorporating p-Ureido-phenylalanines at Positions 5 and 6. J. Med. Chem. 2001, 44 (3), 453–467. View Source
